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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenoxyphenylacetonitrile (CAS No: 25562-98-5). The document compiles available

experimental and predicted spectral data, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and

use in research and development. Detailed experimental protocols are provided to guide

researchers in acquiring similar data.

Introduction
2-Phenoxyphenylacetonitrile, with the chemical formula C₁₄H₁₁NO, is an aromatic nitrile.[1]

The structural elucidation and purity assessment of this compound are critical for its

applications in various chemical syntheses. This guide presents a summary of its key

spectroscopic characteristics to support such analytical efforts.

Spectral Data Summary
The following tables summarize the available quantitative spectral data for 2-
phenoxyphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 2-phenoxyphenylacetonitrile is not readily available in

public databases. The following data is predicted based on computational models and analysis
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of structurally similar compounds. These predictions are intended to provide an estimate of the

expected spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenoxyphenylacetonitrile

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 - 7.00 Multiplet 9H
Aromatic protons

(C₆H₅- and -C₆H₄-)

~3.80 Singlet 2H
Methylene protons (-

CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenoxyphenylacetonitrile

Chemical Shift (δ) ppm Assignment

~157 Aromatic Carbon (C-O)

~135 - 120 Aromatic Carbons (C₆H₅- and -C₆H₄-)

~117 Nitrile Carbon (-C≡N)

~25 Methylene Carbon (-CH₂-)

Infrared (IR) Spectroscopy
The IR spectrum of 2-phenoxyphenylacetonitrile is characterized by the presence of a strong

absorption band corresponding to the nitrile group.

Table 3: Key IR Absorption Bands for 2-Phenoxyphenylacetonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2250 Strong, Sharp Nitrile C≡N Stretch

~1580, 1490 Medium-Strong Aromatic C=C Stretch

~1240 Strong Aryl Ether C-O Stretch

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-Phenoxyphenylacetonitrile

m/z Relative Intensity Assignment

209 High Molecular Ion [M]⁺

180 Medium [M - HCN]⁺

152 Medium [M - C₂H₂O]⁺

77 High [C₆H₅]⁺

Data sourced from the NIST WebBook, based on electron ionization.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-phenoxyphenylacetonitrile is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C25562985&Mask=80
https://www.benchchem.com/product/b1360290?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C25562985&Mask=80
https://www.benchchem.com/product/b1360290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is utilized for data

acquisition.

¹H NMR Acquisition:

Pulse Sequence: A standard 90° pulse sequence is used.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are averaged to enhance the signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is employed.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids/oils): A small drop of the sample is placed between two KBr or NaCl

plates.

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder

and pressed into a thin, transparent pellet.
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Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a

liquid cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A

background spectrum of the empty sample holder (or pure solvent) is recorded and

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS). For volatile compounds like 2-phenoxyphenylacetonitrile, GC-MS is a common

method.

Ionization Method: Electron Ionization (EI) is a standard technique for generating ions from

organic molecules. A beam of high-energy electrons (typically 70 eV) bombards the sample

molecules, causing them to ionize and fragment.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which

corresponds to the molecular weight of the compound) and the fragmentation pattern, which
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can provide structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
phenoxyphenylacetonitrile.

Workflow for Spectroscopic Analysis of 2-Phenoxyphenylacetonitrile
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Spectroscopic analysis workflow for 2-phenoxyphenylacetonitrile.

Conclusion
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This technical guide provides a summary of the key spectroscopic data for 2-
phenoxyphenylacetonitrile. While experimental IR and MS data are available, the NMR data

presented is based on prediction and should be used as a reference until experimental data is

obtained. The detailed protocols and workflow diagram offer a practical framework for

researchers engaged in the synthesis and characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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